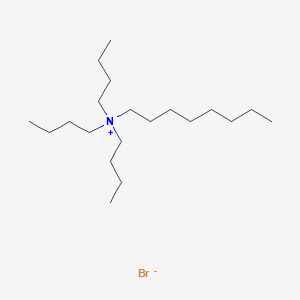
N,N,N-Tributyloctan-1-aminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Tributyloctan-1-aminium bromide: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound is characterized by its structure, which includes a central nitrogen atom bonded to three butyl groups and one octyl group, with a bromide ion as the counterion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Tributyloctan-1-aminium bromide typically involves the quaternization of tributylamine with an octyl halide, such as octyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction can be represented as:
(C4H9)3N+C8H17Br→(C4H9)3N+C8H17Br−
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions: N,N,N-Tributyloctan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Phase Transfer Catalysis: It can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or organic solvents.
Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.
Phase Transfer Catalysis: Enhances the rate of reactions involving immiscible reactants, leading to higher yields of desired products.
科学的研究の応用
Chemistry: N,N,N-Tributyloctan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: In biological research, it can be used to study the effects of quaternary ammonium compounds on cell membranes and their antimicrobial properties.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are explored for their potential antimicrobial and antiseptic properties.
Industry: It is used in the formulation of surfactants, detergents, and emulsifiers. Its ability to lower surface tension makes it valuable in various industrial processes.
作用機序
The primary mechanism of action of N,N,N-Tributyloctan-1-aminium bromide involves its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications, where it can effectively kill bacteria and other microorganisms.
類似化合物との比較
N,N,N-Trimethyldodecan-1-aminium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness: N,N,N-Tributyloctan-1-aminium bromide is unique due to its specific alkyl chain lengths, which confer distinct solubility and surfactant properties. Its longer octyl chain compared to other quaternary ammonium compounds can enhance its ability to interact with hydrophobic surfaces and interfaces.
特性
CAS番号 |
61175-80-2 |
|---|---|
分子式 |
C20H44BrN |
分子量 |
378.5 g/mol |
IUPAC名 |
tributyl(octyl)azanium;bromide |
InChI |
InChI=1S/C20H44N.BrH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
MGDAAGXPGBSVIO-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+](CCCC)(CCCC)CCCC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


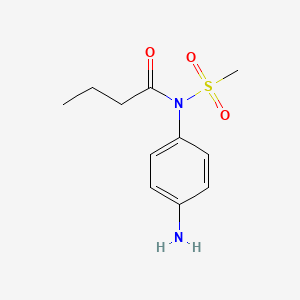
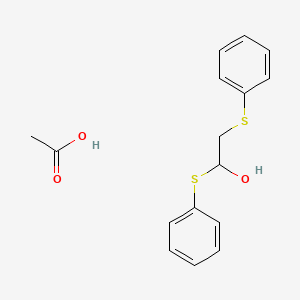
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)

![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
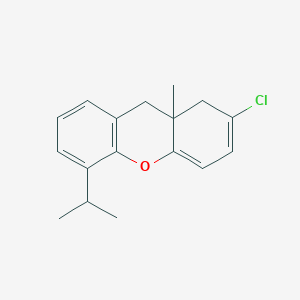

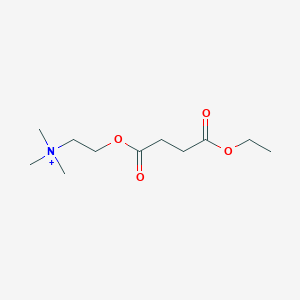
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

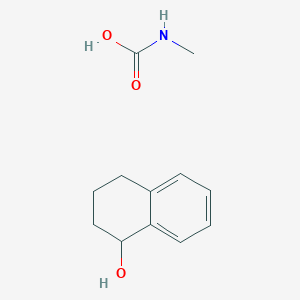
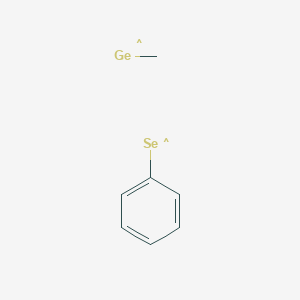
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
